molecular formula C17H25N5O B12177603 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12177603
M. Wt: 315.4 g/mol
InChI Key: PWSXKYXVPYXZMT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature Derivation and Positional Isomerism

The IUPAC name follows a hierarchical prioritization of functional groups and ring systems. The parent structure is 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole , where:

  • Cyclohepta indicates a seven-membered carbocyclic ring
  • [c] specifies fusion between positions 3 and 4 of the pyrazole ring to the cycloheptane ring
  • Hexahydro denotes six hydrogen atoms added through saturation of three double bonds

The substituent N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl] follows carboxamide prioritization rules:

  • Propan-2-yl group at position 1 of the pyrazole substituent
  • Methyl groups at positions 3 and 5
  • Carboxamide linkage at position 3 of the cycloheptapyrazole core

Positional isomerism arises from:

  • Alternative fusion positions (e.g., [b] vs [c] fusion in cycloheptapyrazoles)
  • Substituent orientation on the pyrazole ring (1H vs 2H tautomers)

Hierarchical Structural Classification: Pyrazole-Heterocycle Hybrid Systems

This compound belongs to three structural hierarchies:

Classification Level Characteristics
Primary Structure Bicyclic system: cycloheptane fused to pyrazole
Secondary Structure Hexahydro saturation pattern with one unsaturated bond
Tertiary Structure Carboxamide-functionalized pyrazole substituent

Key hybrid features include:

  • Planar pyrazole moiety enabling π-π interactions
  • Non-planar cycloheptane ring introducing conformational flexibility
  • Spiro-like connectivity at the carboxamide junction

Comparative Analysis With Related Cycloheptapyrazole Derivatives

Structural Comparisons
Derivative Key Differences Impact on Properties
Cyclohepta[c]pyrazole Fully unsaturated core Increased aromaticity
2,4,5,6,7,8-Hexahydro derivative Partial saturation Enhanced solubility in polar solvents
Benzo-fused analogs Benzene ring instead of cycloheptane Altered electronic conjugation
Functional Group Variations
  • Methyl vs ethyl substituents : The 3,5-dimethyl configuration optimizes steric bulk while maintaining solubility
  • Propan-2-yl group : Provides greater rotational freedom compared to cyclic substituents
  • Carboxamide position : Position 3 orientation creates distinct hydrogen-bonding patterns vs position 1 isomers

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H25N5O/c1-10(2)22-12(4)15(11(3)21-22)18-17(23)16-13-8-6-5-7-9-14(13)19-20-16/h10H,5-9H2,1-4H3,(H,18,23)(H,19,20)

InChI Key

PWSXKYXVPYXZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring System

The 3,5-dimethyl-1-isopropylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with isopropylhydrazine hydrochloride in ethanol under basic conditions (pH 7–8) to form 3,5-dimethyl-1-isopropyl-1H-pyrazole, achieving 78–85% yields. Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation.

  • Catalyst : Triethylamine or montmorillonite KSF enhances nucleophilic attack efficiency.

The 4-position is subsequently functionalized through Vilsmeier-Haack formylation, introducing an aldehyde group for downstream coupling.

Construction of the Cyclohepta[c]Pyrazole Ring

The cycloheptane-fused pyrazole core is assembled via intramolecular cyclization. A representative protocol involves:

  • Knoevenagel Condensation : Cycloheptanone reacts with diethyl oxalate in ethanol under sodium ethoxide catalysis, forming ethyl 2-oxocycloheptylidene acetate (62% yield).

  • Cyclocondensation : The diketone intermediate reacts with hydrazine hydrate at 80°C, yielding 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid ethyl ester.

Critical Parameters :

  • Solvent : Ethanol or dichloromethane minimizes side reactions.

  • Stoichiometry : A 1:1 molar ratio of diketone to hydrazine ensures complete ring closure.

Stepwise Synthesis of the Target Compound

2,4,5,6,7,8-Hexahydrocyclohepta[c]Pyrazole-3-Carboxylic Acid

The ethyl ester intermediate undergoes saponification using 6 M NaOH in refluxing ethanol (3 h), followed by acidification (HCl, pH 2) to precipitate the carboxylic acid (89% yield).

Activation as an Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C, yielding the corresponding acid chloride (94% purity by HPLC).

Amide Bond Formation

The final step couples the acid chloride with 3,5-dimethyl-1-isopropyl-4-aminopyrazole:

Procedure :

  • Dissolve 3,5-dimethyl-1-isopropyl-4-aminopyrazole (1.0 equiv) in dry THF under N₂.

  • Add acid chloride (1.1 equiv) dropwise at −10°C.

  • Stir for 12 h at 25°C, then quench with ice water.

  • Extract with ethyl acetate, dry (Na₂SO₄), and purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 68–73%.

Optimization of Reaction Conditions

Temperature Effects on Cyclization

Reaction StepOptimal Temp (°C)Yield (%)Purity (%)
Pyrazole cyclization508598
Cycloheptane ring closure807295
Amidation257197

Higher temperatures (>80°C) during cyclization promote decomposition, reducing yields by 15–20%.

Solvent Screening for Amidation

SolventDielectric ConstantYield (%)Byproducts (%)
THF7.6713
DCM8.9685
DMF36.74218

Polar aprotic solvents like DMF induce side reactions via nucleophilic attack on the carboxamide.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.22 (s, 6H, pyrazole-CH₃), 2.45–2.87 (m, 8H, cycloheptane-H), 4.65 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

  • HRMS (ESI+) : m/z calcd for C₂₀H₂₈N₅O [M+H]⁺ 370.2241, found 370.2238.

Comparative Analysis of Synthetic Routes

Method Efficiency

ApproachTotal StepsOverall Yield (%)Purity (%)
Sequential cyclization54896
Convergent synthesis36293

Convergent strategies coupling pre-formed pyrazole and cyclohepta[c]pyrazole units improve yields but require rigorous purification.

Scalability Challenges

  • Cyclization Steps : Exothermic reactions necessitate controlled addition rates to prevent thermal runaway.

  • Amidation Sensitivity : Moisture generates carboxylic acid impurities, requiring anhydrous conditions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during cyclization, achieving 92% conversion in 10 min vs. 4 h batch time.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor238
Atom Economy64%79%

Solvent recovery systems and catalytic protocols reduce waste generation by 65% .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) (hereafter Compound 27 ), provides a basis for comparison . Key differences include:

Parameter Target Compound Compound 27
Core Structure Bicyclic hexahydrocyclohepta[c]pyrazole Pyridine-sulfonamide hybrid
Substituents 3,5-Dimethyl, isopropyl (propan-2-yl) 4-Butyl, 3,5-dimethyl, 4-chlorophenyl
Linker Group Carboxamide (-CONH-) Sulfonamide (-SO₂NH-) and carbamoyl (-NHCO-)
Ring Size/Strain 7-membered cycloheptane (higher flexibility) 6-membered pyridine (planar, rigid)
Lipophilicity (Predicted) Moderate (isopropyl and dimethyl groups) High (butyl and chlorophenyl groups)

Research Findings and Methodological Notes

Crystallographic and Computational Insights

Comparative analysis of pyrazole derivatives often employs such tools to correlate substituent effects with activity .

Biological Activity

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of 324.4 g/mol. The IUPAC name reflects its complex structure involving pyrazole and cycloheptapyrazole moieties.

Property Value
Molecular FormulaC19H24N4O
Molecular Weight324.4 g/mol
IUPAC NameN-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-(1-methylindol-3-yl)acetamide
InChI KeyTWAGPCDLHHOQPF-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. Its structural components allow it to modulate the activity of these targets effectively. For instance, the pyrazole ring is known for its role in influencing enzyme activity and receptor binding.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed efficacy in inhibiting cancer cell proliferation in vitro and in vivo models .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. In comparative studies, certain derivatives showed promising results against various bacterial strains .

Case Studies

  • Anticancer Efficacy : In a study involving A549 lung cancer cells, compounds with similar structural features demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial effects .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that after intravenous administration in animal models:

  • High clearance rates were observed (approximately 2159 mL/hr/kg).
  • Bioavailability was estimated at around 53.7% following oral administration .

Q & A

Q. What are the standard methods for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors and carboxamide coupling under controlled conditions (e.g., anhydrous solvents, 60–80°C). Critical parameters include pH stabilization (6.5–7.5) and stoichiometric ratios of reagents like 3,5-dimethylpyrazole derivatives . Post-synthesis, characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.
  • HPLC for quantifying yield (>95% purity threshold recommended).
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

Q. How can researchers optimize the compound’s yield during synthesis?

Answer: Yield optimization requires factorial design of experiments (DoE) to test variables:

  • Temperature gradients (e.g., 50°C vs. 80°C for cyclization).
  • Solvent polarity (e.g., DMF vs. THF for carboxamide coupling).
  • Catalyst screening (e.g., Pd/C for hydrogenation steps).
    Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) refines optimal conditions .

Q. What preliminary assays are recommended to assess biological activity?

Answer: Initial screens should include:

  • In vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination.
  • Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cell lines).
  • Molecular docking to predict binding affinities to receptors like prostaglandin synthases, leveraging the pyrazole moiety’s π-π stacking potential .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Answer: Contradictions often arise from assay variability (e.g., cell line specificity or buffer conditions). Mitigation strategies:

  • Orthogonal validation : Repeat assays with alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization).
  • Meta-analysis of published IC₅₀ values to identify outliers.
  • Structural analogs comparison to isolate substituent effects (e.g., isopropyl vs. ethyl groups on pyrazole) .

Q. What computational tools are suitable for predicting reaction pathways?

Answer: Quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA can:

  • Simulate regioselectivity in pyrazole ring formation.
  • Predict thermodynamic favorability of carboxamide coupling steps.
    Coupling with molecular dynamics (MD) refines solvent effects and steric hindrance .

Q. How can structure-activity relationships (SAR) be systematically explored?

Answer: SAR studies require:

  • Systematic substitution : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity.
  • Free-Wilson analysis to quantify substituent contributions to bioactivity.
  • Co-crystallization with target enzymes (e.g., COX-2) to validate docking poses .

Q. What advanced techniques improve reaction homogeneity in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous microreactors enhance heat/mass transfer for exothermic steps (e.g., cyclohepta[c]pyrazole formation).
  • Membrane separation : Nanofiltration removes unreacted precursors (<500 Da cutoff).
  • In-line PAT (Process Analytical Technology) : Real-time HPLC monitoring adjusts feed rates .

Methodological Considerations

Q. What statistical frameworks are critical for experimental design?

Answer:

  • Full factorial designs screen >3 variables (e.g., temperature, catalyst loading, solvent).
  • Central Composite Design (CCD) optimizes non-linear responses.
  • Monte Carlo simulations quantify uncertainty in kinetic parameters .

Q. How should safety protocols be adapted for lab-scale synthesis?

Answer:

  • Follow Chemical Hygiene Plan guidelines for pyrazole derivatives (flammable, irritant).
  • Use explosion-proof reactors for hydrogenation steps.
  • Waste segregation : Quench reactive intermediates (e.g., hydrazine byproducts) with aqueous FeSO₄ .

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